molecular formula C16H15ClN6O3 B10894178 N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-nitrobenzamide

N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-nitrobenzamide

Cat. No.: B10894178
M. Wt: 374.78 g/mol
InChI Key: SSBFCWJKPFKSNF-UHFFFAOYSA-N
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Description

N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE is a complex organic compound that features a pyrazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the nitro group and the chloro-substituted pyrazole, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole intermediates. The synthesis can be initiated by reacting 4-chloro-1H-pyrazole with formaldehyde and a suitable base to form the pyrazole-1-ylmethyl intermediate. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Purification methods such as recrystallization and chromatography are also essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H15ClN6O3

Molecular Weight

374.78 g/mol

IUPAC Name

N-[1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitrobenzamide

InChI

InChI=1S/C16H15ClN6O3/c1-10-15(11(2)22(20-10)9-21-8-13(17)7-18-21)19-16(24)12-4-3-5-14(6-12)23(25)26/h3-8H,9H2,1-2H3,(H,19,24)

InChI Key

SSBFCWJKPFKSNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)Cl)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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